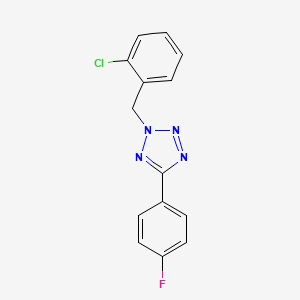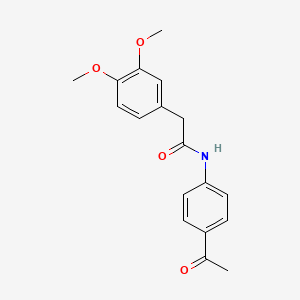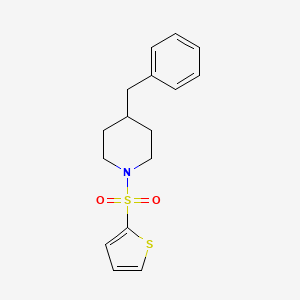![molecular formula C15H13N5OS B5502503 5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)
5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives, including compounds closely related to the specified molecule, involves multi-step reaction sequences. For example, a study detailed the synthesis of triazole Schiff bases by treating N-propionyl-2-thien-2-ylethane-hydrazonoate with hydrazine hydrate, followed by condensation with 2-hydroxy-1-naphthaldehyde (Sancak et al., 2007). Another approach involved the reaction of methyl nicotinate through a multi-step reaction sequence to yield 4-substituted-benzal-amino-3-mercapto-5-pyridin-3'yl-[1,2,4]-triazoles (Dave et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied through various spectroscopic and theoretical methods. For instance, the crystal structure, spectroscopic, electronic, and nonlinear optical properties of a related triazole compound were analyzed through experimental and DFT studies, revealing insights into the geometric and electronic characteristics of these compounds (Nadeem et al., 2017).
Chemical Reactions and Properties
Triazole compounds are known for their reactivity towards various chemical reagents, leading to a wide range of chemical transformations. The acylation of thiatriazole with chloroformates and chlorothioformates to yield thiadiazoles and trithiapentalenes is an example of such reactivity (Graubaum et al., 1989). Additionally, aminomethylation and cyanoethylation reactions of triazole thiols have been explored for the synthesis of novel compounds with potential biological applications (Hakobyan et al., 2017).
科学的研究の応用
Antimicrobial Activity
5-(Phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol and its derivatives demonstrate notable antimicrobial properties. Studies have shown that compounds in this category, including similar triazole derivatives, exhibit good to moderate antimicrobial activity against various microorganisms, suggesting potential for development in antimicrobial treatments (Bayrak et al., 2009), (Bayrak et al., 2009).
Corrosion Inhibition
These compounds have been studied for their effectiveness as corrosion inhibitors. Research has identified certain Schiff’s bases of pyridyl substituted triazoles as effective corrosion inhibitors for mild steel in acidic environments, showcasing the potential for industrial applications in corrosion control (Ansari et al., 2014).
Anti-tumor and Antioxidant Activities
Studies on triazole derivatives, including those structurally related to this compound, have revealed promising anti-tumor and antioxidant properties. These findings indicate potential therapeutic applications in cancer treatment and managing oxidative stress-related conditions (Karrouchi et al., 2016), (Maddila et al., 2015).
DNA Methylation Inhibition
Further research has identified certain 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, related to the chemical structure , as potential DNA methylation inhibitors. This highlights the possibility of using these compounds in the field of epigenetics and cancer therapy (Hovsepyan et al., 2018).
Potential in Material Science
The 1,2,4-triazole derivatives have shown utility in material science, particularly in the synthesis of polymers and Schiff base ligands for metal complexes. This broadens the application scope to include materials engineering and chemistry (Shaikh et al., 2002), (Aboura et al., 2018).
特性
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c22-15-19-18-14(11-21-13-7-2-1-3-8-13)20(15)17-10-12-6-4-5-9-16-12/h1-10H,11H2,(H,19,22)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWAHRRAEOJTAR-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)



![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)


![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)


